Technical Guide: (S)-2-(Methylamino)propan-1-ol Hydrochloride – Structural Analysis and Synthetic Utility
Technical Guide: (S)-2-(Methylamino)propan-1-ol Hydrochloride – Structural Analysis and Synthetic Utility
An In-depth Technical Guide to (S)-2-(Methylamino)propan-1-ol Hydrochloride
Executive Summary & Chemical Identity
(S)-2-(Methylamino)propan-1-ol hydrochloride (also known as N-methyl-L-alaninol hydrochloride) is a pivotal chiral building block derived from the amino acid L-alanine. It serves as a versatile synthon in the asymmetric synthesis of pharmaceuticals, particularly as a precursor for chiral ligands (e.g., oxazolines) and as a scaffold for stereoselective alkylations.
This guide details the structural characteristics, validated synthetic pathways, and handling protocols for this compound, designed for researchers in medicinal chemistry and process development.[1]
Core Chemical Data
| Property | Specification |
| IUPAC Name | (2S)-2-(methylamino)propan-1-ol hydrochloride |
| Common Name | N-Methyl-L-alaninol HCl |
| CAS Number (HCl Salt) | 40916-61-8 |
| CAS Number (Free Base) | 40916-73-2 |
| Molecular Formula | C₄H₁₂ClNO |
| Molecular Weight | 125.60 g/mol |
| Stereochemistry | (S)-configuration (derived from L-Alanine) |
| Appearance | Hygroscopic colorless solid or viscous oil |
| Solubility | Highly soluble in water, methanol, ethanol; sparingly soluble in ether |
Structural Characterization & Stereochemistry
The utility of (S)-2-(Methylamino)propan-1-ol stems from its bifunctional nature—containing both a nucleophilic secondary amine and a primary alcohol—anchored by a stereogenic center.
Conformational Analysis
The molecule adopts a preferred conformation in solution that minimizes steric strain between the N-methyl group and the hydroxymethyl side chain. In the hydrochloride salt form, the protonated amine forms strong intramolecular hydrogen bonds with the hydroxyl oxygen, locking the conformation and enhancing stability compared to the free base.
2D Structural Representation (SMILES)
CNC.Cl
Synthesis & Manufacturing Protocols
The most robust synthetic route utilizes the "Chiral Pool" strategy, starting from inexpensive L-alanine.[1] This method preserves optical purity (>99% ee) throughout the transformation.
Synthetic Pathway: From L-Alanine to Target
The synthesis proceeds through three key stages: Protection, Reduction, and Methylation.[1][2]
Figure 1: Step-wise synthesis of (S)-2-(Methylamino)propan-1-ol HCl from L-Alanine.
Detailed Experimental Protocol
Objective: Synthesis of (S)-2-(Methylamino)propan-1-ol Hydrochloride (10g Scale).
Step 1: Preparation of N-Boc-L-Alaninol
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Reagents: N-Boc-L-Alanine (20.0 g), BH₃·THF (1.0 M in THF, 1.2 eq).
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Procedure: Dissolve N-Boc-L-Alanine in anhydrous THF (200 mL) under nitrogen. Cool to 0°C. Add BH₃·THF dropwise over 30 mins.
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Reaction: Stir at 0°C for 1 h, then warm to RT for 3 h.
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Workup: Quench carefully with MeOH. Concentrate in vacuo. Dissolve residue in EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
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Yield: ~90-95% (Colorless oil).
Step 2: N-Methylation[2]
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Reagents: N-Boc-L-Alaninol (from Step 1), NaH (60% dispersion, 1.5 eq), MeI (1.5 eq), anhydrous DMF.
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Procedure: Dissolve substrate in DMF at 0°C. Add NaH portion-wise. Stir 30 mins. Add MeI dropwise.[2]
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Reaction: Stir at RT overnight.
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Workup: Quench with water. Extract with Et₂O (3x). Wash organics with water and brine to remove DMF. Dry and concentrate.
Step 3: Deprotection & Salt Formation
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Reagents: N-Boc-N-methyl-L-alaninol, 4M HCl in Dioxane.
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Procedure: Dissolve intermediate in minimal dry dioxane. Add 4M HCl/Dioxane (5 eq) at 0°C.
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Reaction: Stir at RT for 2-4 h until TLC shows consumption of starting material.
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Isolation: Concentrate to dryness. Triturate the residue with Et₂O or Hexanes to induce crystallization of the HCl salt. Filter and dry under high vacuum.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O):
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δ 3.65 (dd, 1H): Diastereotopic proton of -CH ₂OH.
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δ 3.52 (dd, 1H): Diastereotopic proton of -CH ₂OH.
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δ 3.25 (m, 1H): Methine proton at chiral center (-CH -N).
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δ 2.68 (s, 3H): N-Methyl group (-NCH ₃).
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δ 1.25 (d, 3H): Methyl side chain (-CH ₃).
Quality Control Parameters
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Matches Reference Standard | IR / NMR |
| Enantiomeric Excess (ee) | > 98.5% | Chiral HPLC (e.g., Chiralpak AD-H) |
| Water Content | < 1.0% | Karl Fischer |
Applications in Drug Development
(S)-2-(Methylamino)propan-1-ol is a "privileged structure" in medicinal chemistry, serving two primary roles:
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Chiral Auxiliary: Used to synthesize chiral oxazolines, which act as ligands for asymmetric catalysis (e.g., in cyclopropanation or alkylation reactions).
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Pharmacophore Scaffold: The 1,2-amino alcohol motif is ubiquitous in bioactive alkaloids and adrenergic agents.
Application Workflow: Oxazoline Ligand Synthesis
The compound reacts with nitriles or carboxylic acid derivatives to form oxazolines, critical for asymmetric catalysis.
Figure 2: General workflow for converting the amino alcohol into a chiral oxazoline ligand.
Safety & Handling (SDS Highlights)
Signal Word: WARNING
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Hazard Statements:
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Handling: The HCl salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2-8°C.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood during synthesis, especially during the use of Methyl Iodide (carcinogen) and Sodium Hydride (flammable solid).
References
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Sigma-Aldrich. (S)-2-(Methylamino)propan-1-ol hydrochloride Product Sheet. Link
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BenchChem. Technical Guide to (2S)-2-(Methylamino)propan-1-ol. Link
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PubChem. Compound Summary: 2-(Methylamino)propan-1-ol.[4] Link
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ChemicalBook. Safety Data Sheet: 2-Amino-2-methyl-1-propanol Hydrochloride. Link
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Org. Synth. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal (Methodology Analog). Link
